3-Amino-3-(pyridin-4-yl)propanoic acid structure
3-Amino-3-(pyridin-4-yl)propanoic acid structure
Technical Monograph: 3-Amino-3-(pyridin-4-yl)propanoic Acid Subtitle: Synthetic Architectures, Physicochemical Profiling, and Pharmacophore Utility in Peptidomimetics
Part 1: Executive Technical Overview
3-Amino-3-(pyridin-4-yl)propanoic acid (also known as
As a Senior Application Scientist, I categorize this molecule not merely as a building block, but as a "functionalized spacer." The pyridine nitrogen provides a pH-responsive handle (pKa ~5.3) and a metal coordination site, while the
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value / Characteristic |
| IUPAC Name | 3-Amino-3-(pyridin-4-yl)propanoic acid |
| Common Name | |
| CAS (Racemic) | 3429-24-1 |
| CAS ((S)-Isomer HCl) | 490034-73-6 |
| Molecular Formula | |
| Molecular Weight | 166.18 g/mol |
| Chirality | One chiral center at C3 ( |
| pKa Values (Est.) | |
| Isoelectric Point (pI) | ~7.5 (Calculated based on zwitterionic species) |
Part 2: Structural Architecture & Zwitterionic Logic
Understanding the ionization state is critical for extraction and purification. Unlike phenylalanine analogs, the pyridine ring creates a tri-protic equilibrium .
-
Acidic pH (< 3): Fully protonated cation (
, , ). Soluble in water. -
Mild Acidic pH (4-6): The carboxylate deprotonates (
), but the pyridine is largely protonated. -
Neutral/Basic pH (7-9): The "true" zwitterion exists (
, , ). This is the region of minimum solubility (isoelectric precipitation point).
Diagram 1: pH-Dependent Ionization States This diagram illustrates the protonation states critical for optimizing ion-exchange purification.
Caption: Stepwise deprotonation sequence. Note the pyridine deprotonation precedes the primary amine.
Part 3: Synthetic Methodologies
For research and scale-up, two primary routes are validated: the Rodionov Reaction for cost-effective racemic synthesis, and Enzymatic Resolution for enantiopure production.
Method A: The Modified Rodionov Reaction (Racemic)
This is the most robust route for generating the scaffold from inexpensive starting materials.
-
Reagents: 4-Pyridinecarboxaldehyde, Malonic acid, Ammonium acetate.
-
Solvent: Ethanol (95%).[1]
-
Mechanism: Knoevenagel condensation followed by in situ Michael addition of ammonia and decarboxylation.
Step-by-Step Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.1 eq) in 95% ethanol (5-10 volumes).
-
Buffer/Amine Source: Add ammonium acetate (2.0 eq). The excess is crucial to drive the equilibrium toward the amine rather than the cinnamic acid derivative.
-
Reflux: Heat to reflux (
) for 8–12 hours. The reaction evolution can be monitored by evolution (bubbler). -
Precipitation: Upon cooling to room temperature, the product often precipitates as the zwitterion.
-
Purification: Filter the white solid. Wash with cold ethanol to remove unreacted aldehyde. Recrystallize from water/ethanol (1:1) if necessary.[2]
Method B: Enantioselective Production via Enzymatic Resolution
To obtain the (S)-enantiomer (often required for bioactive peptidomimetics), a kinetic resolution using Penicillin G Acylase (PGA) is recommended.
-
Derivatization: Acylate the racemic amino acid with phenylacetic acid to form N-phenylacetyl-
-(4-pyridyl)- -alanine. -
Hydrolysis: Incubate the racemate with immobilized PGA at pH 7.5,
. -
Selectivity: PGA selectively hydrolyzes the (S)-amide linkage.
-
Separation: Acidify the mixture. The free (S)-amino acid is water-soluble, while the unreacted (R)-amide precipitates or is extracted into ethyl acetate.
Diagram 2: Synthetic Workflow (Rodionov & Resolution)
Caption: Dual-pathway strategy showing direct racemic synthesis and downstream chiral resolution.
Part 4: Pharmaceutical Applications & Pharmacophore Logic
The utility of 3-amino-3-(pyridin-4-yl)propanoic acid lies in its ability to mimic the spatial arrangement of natural peptides while resisting enzymatic degradation.
Integrin Antagonists (VLA-4 / )
-amino acids are critical spacers in RGD (Arg-Gly-Asp) and LDV (Leu-Asp-Val) mimetics. The 3-carbon backbone provides the specific distance required to bridge the divalent cation site and the specificity pocket in integrin receptors.-
Mechanism:[3][2] The pyridine nitrogen mimics the basic side chain of Histidine or modified Arginine, engaging in hydrogen bonding or salt bridges within the receptor pocket.
Foldamers (Secondary Structure Mimetics)
-peptides constructed from this monomer tend to adopt stable helical structures (e.g., the 14-helix).- -position forces the backbone into specific torsion angles, stabilizing the helix. Furthermore, the pyridine nitrogen increases water solubility compared to phenyl-based foldamers, a common issue in this field.
Metal-Binding Linkers
In fragment-based drug discovery (FBDD), the pyridine nitrogen acts as a monodentate ligand. This molecule can serve as a linker in antibody-drug conjugates (ADCs) where pH-dependent solubility is required to release a payload in the acidic endosome.
Part 5: Analytical Validation
To ensure scientific integrity, the following analytical signatures must be verified:
-
1H NMR (D2O/DCl):
-
8.8 ppm (d, 2H, Py-H
to N). -
8.0 ppm (d, 2H, Py-H
to N). -
4.9 ppm (t, 1H,
) – Note: This shifts significantly with pH. -
3.1-3.3 ppm (m, 2H,
).
-
8.8 ppm (d, 2H, Py-H
-
Mass Spectrometry (ESI+):
- .
-
HPLC Method:
-
Column: C18 Polar Embedded (to retain the polar zwitterion).
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA (TFA is required to protonate the pyridine and prevent tailing).
-
References
-
Rodionov Synthesis of
-Amino Acids: Rodionov, V. M., & Malevinskaya, E. T. (1926). Berichte der deutschen chemischen Gesellschaft. Synthese von -Amino-säuren aus Aldehyden, Malonsäure und Ammoniak. -
Enzym
-Amino Acids: Soloshonok, V. A., et al. (1995). Enzymatic resolution of -amino acids via hydrolysis of their N-phenylacetyl derivatives by Penicillin G Acylase. Tetrahedron: Asymmetry.[1][6] -
Integrin Antagonists &
-Amino Acid Scaffolds: Lin, L. S., et al. (1999). Synthesis and biological evaluation of 3-amino-3-arylpropionic acid derivatives as novel integrin VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters. -
Properties of Pyridyl-Alanine vs. Pyridyl-Beta-Alanine: Sigma-Aldrich Product Data: 3-Amino-3-(pyridin-4-yl)propanoic acid (CAS 3429-24-1).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. mdpi.org [mdpi.org]
- 6. mdpi.com [mdpi.com]
